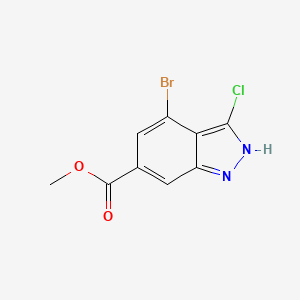

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester

Vue d'ensemble

Description

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction conditions often include the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide (CuI). The highest product yields are achieved using tetrazole-1-acetic acid (TZA) as the ligand .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids or other electrophilic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like sodium carbonate (Na2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce complex indazole-based compounds.

Applications De Recherche Scientifique

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents in various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-carboxylic acid esters: These compounds share a similar core structure and are also known for their biological activities.

Indolylboronic acids: These compounds are used in similar chemical reactions and have comparable applications in medicinal chemistry.

Uniqueness

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester is unique due to the presence of both bromine and chlorine atoms on the indazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Activité Biologique

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester is a notable compound within the indazole derivative class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of bromine and chlorine substituents on the indazole ring, which contribute to its unique reactivity and biological properties. The IUPAC name is methyl 4-bromo-3-chloro-2H-indazole-6-carboxylate, with a molecular formula of C9H6BrClN2O2 and a molecular weight of 275.48 g/mol.

Synthesis

The synthesis typically involves cyclization reactions starting from substituted o-iodoaniline and dicarbonyl compounds. Key steps include:

- Formation of an imine intermediate.

- Cyclization using a base and copper(I) iodide as a catalyst.

- Optimization of conditions to enhance yields, often employing tetrazole-1-acetic acid as a ligand.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indazole structure allows for binding that modulates enzymatic activity, influencing various biochemical pathways depending on the context .

Antimicrobial Activity

Research has indicated that indazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various strains of Candida species:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives against Candida albicans and C. glabrata were reported at 3.807 mM and 15.227 mM, respectively .

Antiviral Activity

The compound's potential antiviral properties have also been explored. In assays targeting flavivirus infections, compounds derived from indazole structures showed promising inhibitory effects against viral replication . Notably, modifications to the indazole framework significantly influenced antiviral efficacy.

Study on Anticandidal Activity

A study focused on various indazole derivatives evaluated their effectiveness against C. albicans. The results indicated that specific structural modifications enhanced their antifungal properties:

| Compound | MIC against C. albicans | MIC against C. glabrata |

|---|---|---|

| 3a | 3.807 mM | 15.227 mM |

| 10g | Lowest observed MIC | Not specified |

This highlights the importance of structural diversity in optimizing biological activity .

Antiviral Evaluation

In another study assessing antiviral agents, certain analogs of indazole exhibited over 50% inhibition in yellow fever virus assays at concentrations around 50 µM. The therapeutic index was notably improved with specific structural modifications, suggesting that the bromine substituent plays a crucial role in reducing cytotoxicity while enhancing antiviral potency .

Propriétés

IUPAC Name |

methyl 4-bromo-3-chloro-2H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJRXESLWSIZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.